2-Phenylbut-3-enenitrile
Overview
Description
2-Phenylbut-3-enenitrile is an organic compound with the molecular formula C10H9N
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylbut-3-enenitrile can be achieved through various methods. One specific approach involves the use of methyl α-acetylphenylacetate as a precursor. This method involves converting methyl α-acetylphenylacetate to methamphetamine via different routes like the Leuckart synthesis and reductive amination.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis processes. These methods often utilize catalysts and specific reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylbut-3-enenitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
2-Phenylbut-3-enenitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism by which 2-Phenylbut-3-enenitrile exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biomolecules, ultimately affecting various biological processes.
Comparison with Similar Compounds
- 3-Phenylbut-2-enenitrile
- trans-1-cyano-2-phenyl-1-propene
- 3-phenyl-3-methylacrylonitrile
Comparison: Compared to these similar compounds, 2-Phenylbut-3-enenitrile is unique due to its specific structural properties and reactivity. These characteristics make it particularly useful in certain chemical reactions and applications .
Properties
IUPAC Name |
2-phenylbut-3-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-2-9(8-11)10-6-4-3-5-7-10/h2-7,9H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URFKATXMVVHHEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C#N)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563820 | |
Record name | 2-Phenylbut-3-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1592-11-6 | |
Record name | 2-Phenylbut-3-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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